molecular formula C18H19ClN2O3 B250373 N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea

N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea

Cat. No.: B250373
M. Wt: 346.8 g/mol
InChI Key: IREGWBXWWBLUGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, commonly known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the signaling pathway of B-cells, which play a crucial role in the immune system. TAK-659 has been extensively studied for its potential in treating various types of cancers and autoimmune diseases.

Mechanism of Action

Further studies are needed to understand the precise mechanism of action of TAK-659 and its effects on the immune system.
5. Drug development: TAK-659 can serve as a lead compound for the development of new N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea inhibitors with improved efficacy and safety profiles.
In conclusion, TAK-659 is a promising small molecule inhibitor that targets this compound and has potential in treating various types of cancers and autoimmune diseases. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.

Advantages and Limitations for Lab Experiments

One of the advantages of TAK-659 is its specificity for N-(4-chlorophenyl)-N'-[2-(tetrahydro-2-furanylmethoxy)phenyl]urea, which minimizes off-target effects. It also has good pharmacokinetic properties, including high oral bioavailability and a long half-life. However, TAK-659 may have limitations in terms of its efficacy and safety in clinical trials, as well as potential drug-drug interactions.

Future Directions

There are several future directions for TAK-659 research, including:
1. Combination therapy: TAK-659 may be used in combination with other drugs to enhance its efficacy and reduce the risk of drug resistance.
2. Biomarker identification: Biomarkers can be used to identify patients who are likely to respond to TAK-659 treatment and monitor their response.
3. Clinical trials: Further clinical trials are needed to evaluate the safety and efficacy of TAK-659 in different types of cancers and autoimmune diseases.
4.

Synthesis Methods

The synthesis of TAK-659 involves several steps, including the reaction of 4-chloroaniline with 2-(tetrahydro-2-furanylmethoxy)benzaldehyde to form an intermediate product, which is then reacted with urea to produce TAK-659. The final product is obtained through purification and characterization processes.

Scientific Research Applications

TAK-659 has shown promising results in preclinical studies for the treatment of various types of cancers, including lymphoma, leukemia, and multiple myeloma. It has also been studied for its potential in treating autoimmune diseases such as rheumatoid arthritis and lupus.

Properties

Molecular Formula

C18H19ClN2O3

Molecular Weight

346.8 g/mol

IUPAC Name

1-(4-chlorophenyl)-3-[2-(oxolan-2-ylmethoxy)phenyl]urea

InChI

InChI=1S/C18H19ClN2O3/c19-13-7-9-14(10-8-13)20-18(22)21-16-5-1-2-6-17(16)24-12-15-4-3-11-23-15/h1-2,5-10,15H,3-4,11-12H2,(H2,20,21,22)

InChI Key

IREGWBXWWBLUGA-UHFFFAOYSA-N

SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl

Canonical SMILES

C1CC(OC1)COC2=CC=CC=C2NC(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.